![molecular formula C8H7KO2 B175476 Potassium 4-methylbenzoate CAS No. 16518-25-5](/img/structure/B175476.png)
Potassium 4-methylbenzoate
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Overview
Description
Potassium 4-methylbenzoate, also known as Potassium toluate, is an organic compound with the chemical formula C8H7KO2 . It appears as a white crystal or crystalline powder .
Molecular Structure Analysis
This compound has a molecular structure represented by the formula C8H7KO2 . This indicates that the compound is composed of 8 carbon atoms, 7 hydrogen atoms, 1 potassium atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is soluble in water, ethanol, and ether . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Potassium in Agriculture and Soil Management
Research on Potassium in Agriculture
Studies have emphasized the critical role of potassium in agriculture, highlighting its importance in plant growth, crop nutrition, and stress tolerance. For instance, potassium is vital for the retranslocation of photoassimilates needed for good crop quality and plays a significant role in mitigating stress situations such as diseases, pests, and environmental stresses like frost, heat/drought, and salinity (Römheld & Kirkby, 2010). Potassium solubilizing microorganisms (KSMs) have been recognized for their ability to convert insoluble potassium in soils to forms available for plant uptake, enhancing plant growth and crop yield (Meena, Maurya, & Verma, 2014).
Environmental Remediation
Potassium Ferrate(VI) in Water Treatment
Potassium Ferrate(VI) is highlighted for its strong oxidizing properties and potential as an environmentally friendly option for water and wastewater treatment. It's effective in degrading a range of pollutants, including endocrine-disrupting compounds and pharmaceuticals, with non-toxic by-products (Kliś et al., 2020).
Technological Applications
Potassium-Ion Batteries
The exploration of potassium-ion batteries (PIBs) as economical and efficient alternatives to lithium-ion batteries for energy storage has been a significant area of research. These studies focus on overcoming challenges related to the components of PIBs, including electrode materials and electrolytes, to enhance their performance and applicability (Zhang, Liu, & Guo, 2019).
Mechanism of Action
Target of Action
Potassium 4-methylbenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses. By interacting with these channels, the compound can influence nerve conduction and produce anesthetic effects .
Mode of Action
The compound acts on nerve endings and nerve trunks, where it can reversibly block the conduction of nerve impulses . This blocking action is achieved by the compound binding to specific parts of the sodium ion (Na+) channel on the nerve membrane and reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . They are involved in key processes such as maintenance of an electrochemical potential or homeostatic osmolarity .
Pharmacokinetics
All cells possess a ubiquitous Na-K ATPase exchanger, which pumps Na out of and K into the cell, leading to a K gradient across the cell membrane . This gradient is partially responsible for maintaining the membrane potential.
Result of Action
The primary result of this compound’s action is its local anesthetic effect. The compound’s interaction with sodium ion channels on nerve membranes leads to a reversible blockage of nerve impulse conduction, resulting in a loss of local sensation . This makes it useful for procedures requiring local anesthesia.
Action Environment
The efficacy and stability of this compound, like other potassium compounds, can be influenced by environmental factors. For instance, potassium benzoate, a related compound, works best in low-pH products, below 4.5, where it exists as benzoic acid . This suggests that the pH of the environment could potentially influence the action of this compound.
properties
IUPAC Name |
potassium;4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2.K/c1-6-2-4-7(5-3-6)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEYEXQVFHUPLU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7KO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598199 |
Source
|
Record name | Potassium 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16518-25-5 |
Source
|
Record name | Potassium 4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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